N-{2-[methyl(4-methylphenyl)amino]ethyl}-1-(methylsulfonyl)piperidine-4-carboxamide
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Overview
Description
1-METHANESULFONYL-N-{2-[METHYL(4-METHYLPHENYL)AMINO]ETHYL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methanesulfonyl group, a piperidine ring, and a carboxamide group. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHANESULFONYL-N-{2-[METHYL(4-METHYLPHENYL)AMINO]ETHYL}PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methanesulfonyl Group: This step often involves sulfonylation reactions using reagents like methanesulfonyl chloride.
Attachment of the Carboxamide Group: This can be done through amidation reactions using carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-METHANESULFONYL-N-{2-[METHYL(4-METHYLPHENYL)AMINO]ETHYL}PIPERIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfonyl group can yield sulfone derivatives, while reduction of the carboxamide group can yield amine derivatives.
Scientific Research Applications
1-METHANESULFONYL-N-{2-[METHYL(4-METHYLPHENYL)AMINO]ETHYL}PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe for studying enzyme interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-METHANESULFONYL-N-{2-[METHYL(4-METHYLPHENYL)AMINO]ETHYL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
1- (METHYLSULFONYL)PIPERIDIN-4-AMINE: This compound shares the methanesulfonyl and piperidine groups but lacks the carboxamide group.
4-METHYL-N-(PROP-2-YN-1-YL)BENZENESULFONAMIDE: This compound has a similar sulfonamide group but differs in the rest of its structure.
Uniqueness
1-METHANESULFONYL-N-{2-[METHYL(4-METHYLPHENYL)AMINO]ETHYL}PIPERIDINE-4-CARBOXAMIDE is unique due to the combination of its functional groups, which confer specific chemical properties and potential applications. The presence of the methanesulfonyl, piperidine, and carboxamide groups in a single molecule makes it a versatile compound for various chemical reactions and research applications.
Properties
Molecular Formula |
C17H27N3O3S |
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Molecular Weight |
353.5 g/mol |
IUPAC Name |
N-[2-(N,4-dimethylanilino)ethyl]-1-methylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C17H27N3O3S/c1-14-4-6-16(7-5-14)19(2)13-10-18-17(21)15-8-11-20(12-9-15)24(3,22)23/h4-7,15H,8-13H2,1-3H3,(H,18,21) |
InChI Key |
UNRTURQEXOAHLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)CCNC(=O)C2CCN(CC2)S(=O)(=O)C |
Origin of Product |
United States |
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